molecular formula C5H7NO B1609908 3-Methylene-2-pyrrolidinone CAS No. 76220-95-6

3-Methylene-2-pyrrolidinone

Cat. No. B1609908
CAS RN: 76220-95-6
M. Wt: 97.12 g/mol
InChI Key: FEFAOCZERLVSIS-UHFFFAOYSA-N
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Description

3-Methylene-2-pyrrolidinone, also known as 1-methyl-3-methylene-2-pyrrolidinone or 1-methyl-3-methylene-pyrrolidin-2-one, is a chemical compound with the molecular formula C6H9NO . It has a molecular weight of 111.1 .


Synthesis Analysis

Pyrrolidines, including this compound, can be synthesized from various precursors through different methods . For instance, a Cp*Ir complex-catalyzed N-heterocyclization of primary amines with diols can yield a variety of five-, six-, and seven-membered cyclic amines . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst to provide various pyrrolidines .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring containing a nitrogen atom . It contains a total of 14 bonds, including 7 non-H bonds, 2 multiple bonds, 2 double bonds, and 1 secondary amide .


Chemical Reactions Analysis

Pyrrolidines, including this compound, can undergo various chemical reactions. For instance, a P(NMe2)3-mediated tandem (1 + 4) annulation between aroylformates and δ-tosylamino enones can provide functionalized pyrrolidines .

Scientific Research Applications

Synthetic Versatility in Heterocyclic Compound Synthesis

3-Methylene-2-pyrrolidinone demonstrates significant synthetic versatility. It is used as a substrate in the synthesis of a wide range of heterocyclic compounds, such as indoles and 5-deazapteroic acid analogues. This application is crucial for drug synthesis, leveraging the high reactivity of the methylene group adjacent to the pyrrolidine ring carbonyl for various syntheses (Amer et al., 2008).

Role in Polymerization Processes

This compound has been employed as an electron-pair donor in carbocationic polymerization. This application was particularly noted in the synthesis of linear living α,ω-di(tert-chloro)polyisobutylenes, marking its first use as an efficient electron-pair donor in conjunction with other co-initiators (Pratap & Heller, 1992).

Antitumor Agent Synthesis

The compound has been explored in the synthesis of α-Methylenebutyrolactams, which are related to known antitumor agents. Although initial screenings in melanocarcinoma and lymphocytic leukemia tumor systems showed no significant activity, the synthesis process itself has provided valuable insights into potential antitumor applications (Kornet, 1979).

Diels-Alder Cycloadditions

Efficient synthesis of this compound and its application in Diels-Alder cycloadditions has been reported. This synthesis exhibited high exoselectivity, important for conformationally restricted s-cis dienophiles (Fotiadu et al., 1999).

Chemo- and Stereoselective Cycloaddition Reactions

A study explored the chemo-, regio-, and stereoselectivities of cycloaddition reactions involving 5,5-dimethyl-3-methylene-2-pyrrolidinone. These findings are significant for synthesizing biologically active heterocyclic compounds (Tawiah et al., 2021).

Organic Solar Cells

Pyrrolidinone derivatives, including this compound, have been investigated as processing additives for solution-processed organic solar cells. These compounds significantly improved the power conversion efficiency of solar cells (Vongsaysy et al., 2014).

Radical Polymerization

This compound has been used in the radical polymerization of its cyclic analogs. This application is essential for creating polymers with specific properties, suitable for diverse industrial applications (Ueda et al., 1993).

Mechanism of Action

Target of Action

3-Methylene-2-pyrrolidinone is a derivative of pyrrolidinone, a five-membered nitrogen-containing heterocyclic compound . Pyrrolidinone and its derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . .

Mode of Action

It is known that pyrrolidinone derivatives can interact with various biological targets due to their ability to efficiently explore the pharmacophore space due to sp3-hybridization . They can contribute to the stereochemistry of the molecule and increase three-dimensional (3D) coverage due to the non-planarity of the ring .

Biochemical Pathways

Pyrrolidinone derivatives have been shown to affect a wide range of biochemical pathways due to their diverse biological activities . For example, they have been shown to possess antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Result of Action

It is known that pyrrolidinone derivatives can exert a wide range of biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Action Environment

It is known that the biological activity of pyrrolidinone derivatives can be influenced by steric factors .

Safety and Hazards

3-Methylene-2-pyrrolidinone may cause skin irritation, serious eye irritation, respiratory irritation, and may damage fertility or the unborn child . It’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Pyrrolidine compounds, including 3-Methylene-2-pyrrolidinone, have been recognized for their promising biological effects and are considered versatile lead compounds for designing powerful bioactive agents . They can be used for the future development of novel compounds active against different infections and diseases .

properties

IUPAC Name

3-methylidenepyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-4-2-3-6-5(4)7/h1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFAOCZERLVSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447917
Record name 2-Pyrrolidinone, 3-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76220-95-6
Record name 3-Methylene-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76220-95-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinone, 3-methylene-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylidenepyrrolidin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary synthetic routes for obtaining 3-Methylene-2-pyrrolidinones?

A: Several synthetic approaches have been explored for 3-Methylene-2-pyrrolidinones. One common method involves a three-step reaction sequence starting with readily available materials. [, ] Another approach utilizes the dehydration of 3-(hydroxymethyl)lactams using dicyclohexylcarbodiimide and cuprous iodide as a catalyst. [] A milder method involves the use of specific reagents to achieve the synthesis efficiently. []

Q2: How does the structure of 3-Methylene-2-pyrrolidinones influence their reactivity and potential biological activity?

A: The presence of the α-methylene-γ-lactam moiety significantly influences the reactivity and potential biological activity of these compounds. Studies indicate that the reactivity of the α-methylene-γ-lactam towards thiols, like glutathione, is influenced by the substituent on the nitrogen atom and the stereochemistry of the molecule. [] Specifically, trans-annulated derivatives demonstrated higher reactivity compared to their cis counterparts, possibly due to differences in ring strain release upon reaction. [] This difference in reactivity could influence their interaction with biological targets and potentially explain differences in observed activity.

Q3: What computational studies have been conducted on 3-Methylene-2-pyrrolidinones?

A: Density Functional Theory (DFT) calculations have been employed to investigate the reactivity of 3-Methylene-2-pyrrolidinones. [, ] These calculations provided insights into the transition states involved in reactions with nucleophiles, like thiols, and helped explain the observed differences in reactivity between different isomers. [] Further computational studies have also explored the chemo-, regio-, and stereoselectivities of these compounds in cycloaddition reactions with various reactants. []

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